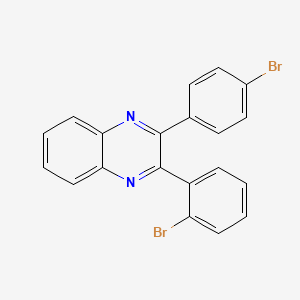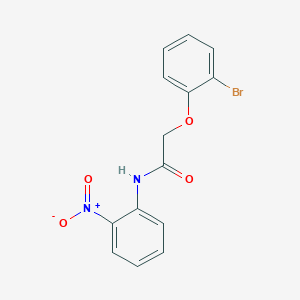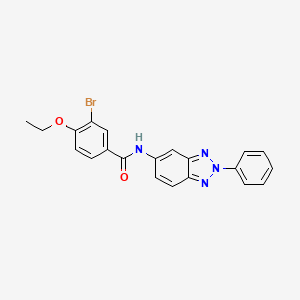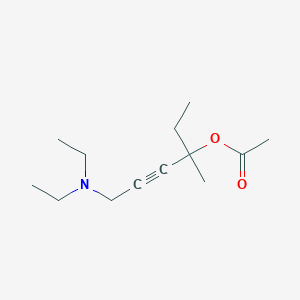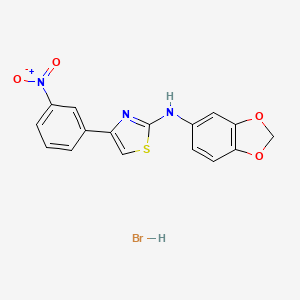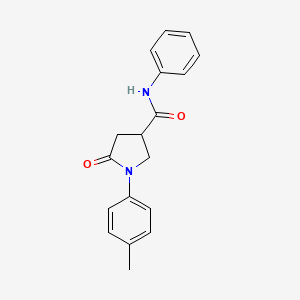
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as MPPP, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the central nervous system depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in the regulation of movement and reward.
实验室实验的优点和局限性
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has several advantages as a tool for scientific research. It is a highly selective dopamine transporter inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders without affecting other neurotransmitter systems. However, 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide also has several limitations. It is a synthetic compound that is not found naturally in the body, which means that its effects may not be representative of endogenous dopamine. Additionally, 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has a short half-life, which can make it difficult to study its effects over a prolonged period of time.
未来方向
There are several future directions for the study of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. One potential area of research is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific neurological disorders. Another area of research is the study of the long-term effects of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide on the central nervous system, particularly in relation to addiction and neurodegenerative disorders such as Parkinson's disease. Additionally, the development of new techniques for studying the effects of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide on the central nervous system, such as optogenetics and chemogenetics, may provide new insights into the role of dopamine in neurological function.
合成方法
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with nitroethane to produce 1-(4-methylphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as hydrogen gas and palladium on carbon. The resulting amine is then reacted with phenylacetyl chloride to yield 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide.
科学研究应用
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been used as a tool to study the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
属性
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-16(10-8-13)20-12-14(11-17(20)21)18(22)19-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOPHKNALQAXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)

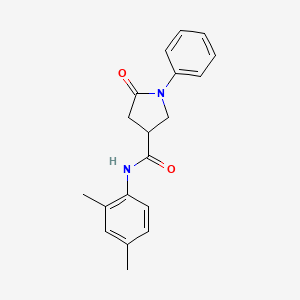
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
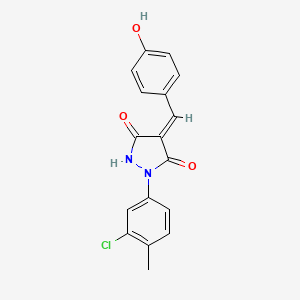
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)
